PROTAC SOS1 degrader-1

Description

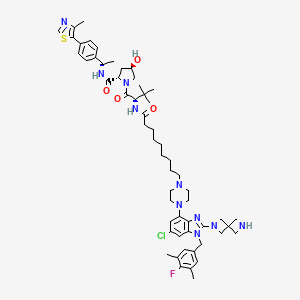

Properties

Molecular Formula |

C57H76ClFN10O4S |

|---|---|

Molecular Weight |

1051.8 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44+,47-,52+/m0/s1 |

InChI Key |

AZBRWXRYNYEDKG-VWELVXIZSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |

Origin of Product |

United States |

Molecular Mechanism of Sos1 Degradation by Protac Sos1 Degrader 1

Fundamental Principles of PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest from within a cell. glpbio.comglpbio.comglpbio.com They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein, in this case SOS1, while the other recruits an E3 ubiquitin ligase. glpbio.comglpbio.comglpbio.com This dual-binding action brings the target protein into close proximity with the E3 ligase, an event that does not naturally occur. glpbio.comglpbio.comglpbio.com

Engagement with the Ubiquitin-Proteasome System (UPS)

The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of most intracellular proteins. PROTAC SOS1 degrader-1 masterfully hijacks this system to specifically target SOS1 for elimination.

A critical component of the PROTAC's function is its ability to recruit an E3 ubiquitin ligase. In the case of this compound, it is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.govacs.org This specificity is crucial, as there are over 600 E3 ligases in the human body, and the choice of ligase can influence the efficiency and selectivity of the degradation process. nih.gov SOS1-targeted PROTACs have been developed that utilize either VHL or Cereblon (CRBN) as the recruited E3 ligase. nih.gov

The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the SOS1 protein, this compound, and the VHL E3 ligase. glpbio.comglpbio.comglpbio.comdundee.ac.uk The linker component of the PROTAC plays a critical role in enabling the stable and effective formation of this three-part complex. dundee.ac.uk The stability of this complex is a key determinant of the subsequent degradation efficiency. dundee.ac.uk The formation of this specific ternary complex has been interrogated using techniques such as Homogeneous Time-Resolved Fluorescence (HTRF) assays and surface plasmon resonance (SPR), which have confirmed a cooperative binding interaction. dundee.ac.uk

Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the SOS1 protein. glpbio.comglpbio.comglpbio.com This process, known as polyubiquitination, marks SOS1 as a substrate for the proteasome. glpbio.comglpbio.comglpbio.com The proteasome, a large protein complex, then recognizes the polyubiquitinated SOS1, unfolds it, and degrades it into smaller peptides. glpbio.comglpbio.comglpbio.com The efficacy of this process is confirmed by experiments using proteasome inhibitors, such as MG132, which prevent the degradation of SOS1 in the presence of this compound. dundee.ac.uk

Catalytic Nature of PROTAC Action and Sub-Stoichiometric Degradation

A key advantage of PROTACs is their catalytic mode of action. glpbio.comglpbio.comglpbio.com After the ubiquitination of SOS1, the ternary complex disassembles, and this compound is released. glpbio.comglpbio.comglpbio.com The freed PROTAC molecule can then bind to another SOS1 protein and E3 ligase, initiating another cycle of degradation. glpbio.comglpbio.comglpbio.com This recycling allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, meaning it can be effective at sub-stoichiometric concentrations. glpbio.comglpbio.comglpbio.com This catalytic behavior contributes to the high potency of PROTACs like this compound. dcchemicals.com

Research Findings on this compound

| Cell Line | KRAS Mutation | DC₅₀ (nM) | Maximum Degradation (Dmax) |

|---|---|---|---|

| NCI-H358 | KRAS G12C | 98.4 | 92.5% at 1 µM |

| AsPC-1 | KRAS G12D | - | Effective degradation observed |

Data sourced from studies on a VHL-recruiting SOS1 PROTAC identified as compound 9d, which corresponds to this compound. nih.govacs.org

Rational Design and Preclinical Synthesis Strategies for Protac Sos1 Degraders

Design Principles for SOS1-Binding Moieties (Warheads)

The design of the warhead, the component of the PROTAC that binds to the target protein, is foundational to its specificity and efficacy. For SOS1 degraders, two primary strategies have been explored: leveraging existing inhibitor scaffolds and exploring agonist-based designs.

A prevalent strategy in developing SOS1 PROTACs involves repurposing known SOS1 inhibitors as warheads. nih.gov These inhibitors are designed to bind to the catalytic domain of SOS1, preventing its interaction with KRAS and thereby inhibiting the conversion of inactive GDP-bound KRAS to its active GTP-bound state. techscience.comnih.gov

Researchers have successfully utilized analogs of potent and selective SOS1 inhibitors, such as BI-3406 and BAY293, as the SOS1-binding moiety. nih.govaacrjournals.orgnih.gov The design of these PROTACs is often informed by the crystal structure of SOS1 in complex with these inhibitors, which helps identify solvent-exposed sites on the inhibitor molecule suitable for linker attachment without disrupting the binding to SOS1. nih.gov For example, the design of a series of SOS1 degraders was based on the structure-activity relationship of the KRAS-SOS1 interaction inhibitor BAY293. nih.gov Similarly, other potent degraders, such as SIAIS562055 and compound 23, were developed using analogs of BI-3406 as the warhead. aacrjournals.orggluetacs.comguidetoimmunopharmacology.org This approach leverages the high binding affinity and selectivity of established inhibitors to ensure specific targeting of SOS1 for degradation. nih.gov

| SOS1 Inhibitor Scaffold | PROTAC Example | Key Feature |

| BI-3406 Analog | SIAIS562055 | Utilizes a well-characterized, potent SOS1 inhibitor to ensure high binding affinity. aacrjournals.orggluetacs.com |

| BAY293 Analog | P7 | Design based on the structure-activity relationship of a high-affinity SOS1 binder. nih.govtechscience.com |

| BI-3406 Analog | Compound 23 | Engages SOS1 via the BI-3406 warhead to disrupt RAS activation. guidetoimmunopharmacology.orgnih.gov |

This table summarizes examples of SOS1 inhibitor scaffolds integrated into PROTAC design.

In a novel and distinct approach, researchers have also developed SOS1 PROTACs using SOS1 agonists as the warhead. nih.govumn.edu While seemingly counterintuitive, this strategy is based on the principle that the primary function of the PROTAC is to induce proximity between SOS1 and an E3 ligase, leading to degradation, which overrides the agonist's intrinsic activity. nih.gov

The first-in-class agonist-based SOS1 PROTACs were created by connecting a reported SOS1 agonist to a Von Hippel-Lindau (VHL) E3 ligase ligand. nih.govumn.edu The resulting degrader, compound 9d (also referred to as PROTAC SOS1 degrader-1), effectively induced SOS1 degradation in various cancer cells with KRAS mutations and demonstrated superior antiproliferation activity compared to the agonist molecule alone. nih.govmedchemexpress.com This approach expands the repertoire of ligands that can be used for PROTAC development beyond traditional inhibitors and provides an effective strategy for targeted SOS1 degradation. umn.edu

Selection and Optimization of E3 Ubiquitin Ligase Ligands

The choice of E3 ubiquitin ligase is a critical determinant of a PROTAC's degradation efficiency and potential for cell-type specificity. mdpi.com While there are over 600 E3 ligases in human cells, only a handful have been successfully recruited for targeted protein degradation. mdpi.com For SOS1 degraders, the most commonly utilized E3 ligases are Cereblon (CRBN) and the Von Hippel-Lindau (VHL) E3 ligase complex. researchgate.netresearchgate.net

Cereblon (CRBN): Many SOS1 degraders, including the potent degrader P7, recruit CRBN. nih.gov This is typically achieved by incorporating immunomodulatory drug (IMiD) analogs, such as lenalidomide (B1683929) or pomalidomide, as the CRBN-binding ligand. frontiersin.orgnih.gov The selection of CRBN is often favored due to the availability of well-characterized, potent small-molecule ligands and the potential for better oral bioavailability of the resulting PROTACs. techscience.com

Von Hippel-Lindau (VHL): The VHL E3 ligase is another popular choice for PROTAC design. nih.gov Agonist-based SOS1 degraders, for instance, have been successfully developed by linking the SOS1 agonist to a VHL ligand, such as derivatives of (S,R,S)-AHPC. nih.govmedchemexpress.com

The optimization of these ligands involves ensuring high-affinity binding to the respective E3 ligase, which is essential for the formation of a stable and productive ternary complex. nih.gov

| E3 Ligase | Ligand Class | Example Ligand | Used in PROTAC |

| Cereblon (CRBN) | Immunomodulatory (IMiD) | Lenalidomide | P7 nih.gov |

| Von Hippel-Lindau (VHL) | Hypoxia-inducible factor-1α (HIF-1α) mimetics | (S,R,S)-AHPC derivatives | This compound (9d) nih.govmedchemexpress.com |

This table presents the common E3 ubiquitin ligases and their corresponding ligands used in the development of SOS1 PROTACs.

Linker Chemistry and Structural Modulations

The spatial arrangement of the target protein and the E3 ligase is dictated by the linker. researchgate.net An optimal linker length and conformation are necessary to allow for favorable protein-protein interactions within the ternary complex. nih.govfoxchase.org

Studies on SOS1 degraders have indicated that relatively short linkers can lead to high degradation activity. nih.gov For example, in the development of the degrader P7, computational modeling and subsequent experimental screening showed that compounds with shorter linkers were more effective. nih.gov A shorter, more rigid linker can provide a more defined and stable ternary complex, which is often associated with more efficient ubiquitination and degradation. nih.govtechscience.com If the linker is too short, it may be unable to bridge the two proteins effectively, while an excessively long or flexible linker might lead to unproductive binding modes and a less stable ternary complex. ub.edunih.gov The optimal linker length is target-dependent and often requires empirical testing of a library of linkers with varying lengths. nih.govrsc.org

The chemical makeup of the linker affects not only the geometry of the ternary complex but also the physicochemical properties of the PROTAC, such as solubility and cell permeability. nih.gov Common linker compositions include simple alkyl chains and polyethylene (B3416737) glycol (PEG) chains. protocols.io

Alkyl Chains: These linkers are often hydrophobic, which can sometimes lead to poor water solubility of the PROTAC. nih.gov

PEG Linkers: Introducing PEG chains or other polar functional groups (e.g., amides, ethers) into the linker can improve solubility and other pharmacokinetic properties. nih.gov

Rigid Moieties: Incorporating rigid structures like cycloalkanes (e.g., piperazine) or triazoles can reduce the conformational flexibility of the linker. nih.govrsc.org This can be advantageous by pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, though it can also create a trade-off with cell permeability. rsc.org

Structure-Activity Relationships (SAR) Governing SOS1 Degradation

The development of effective PROTAC SOS1 degraders is contingent on a nuanced understanding of the structure-activity relationships (SAR) that dictate their ability to induce the degradation of the SOS1 protein. Research into a series of these degraders has illuminated several key structural components that are critical for potent and selective activity. These components primarily include the warhead that binds to SOS1, the E3 ligase ligand, and the linker that connects these two elements.

One prominent example, "this compound" (also referred to as compound 9d in scientific literature), utilizes the SOS1 agonist VUBI1 as its warhead to engage the SOS1 protein. invivochem.comnih.gov This agonist-based approach represents a distinct strategy compared to degraders built from SOS1 inhibitors. nih.gov The choice of the E3 ligase ligand is another pivotal factor in the design of these degraders. "this compound" incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase. nih.gov

Systematic modifications of the linker component have been instrumental in optimizing the degradation potency. The length and composition of the linker are crucial for facilitating the formation of a stable ternary complex between SOS1, the PROTAC, and the E3 ligase. For "this compound," the optimized linker contributes to its potent degradation activity, which is demonstrated by a DC50 value of 98.4 nM in NCI-H358 cells. medchemexpress.comglpbio.com This signifies the concentration at which the compound achieves 50% of its maximum degradation effect. Further studies have shown that at a concentration of 1 µM, "this compound" can achieve up to 92.5% degradation of the SOS1 protein in these cells. invivochem.com

The selectivity of these degraders is also a key aspect of their SAR. "this compound" has been shown to dose-dependently reduce the levels of SOS1 protein without affecting the levels of the closely related SOS2 or KRAS proteins at concentrations up to 2.5 µM in NCI-H358 and AsPc-1 cells. medchemexpress.com This indicates a high degree of selectivity for SOS1, which is a critical attribute for a therapeutic agent.

The following interactive table summarizes the degradation activity of "this compound" in a specific cancer cell line.

| Compound Name | Cell Line | DC50 (nM) | Maximum Degradation (%) | Concentration for Max. Degradation (µM) |

| This compound | NCI-H358 | 98.4 | 92.5 | 1 |

This table illustrates the potent and efficient degradation of the SOS1 protein by "this compound" in a lung cancer cell line.

Computational Design and In Silico Docking Approaches

The rational design of PROTAC SOS1 degraders heavily relies on computational modeling and in silico docking studies. These approaches provide invaluable insights into the molecular interactions that govern the formation of the ternary complex, which is a prerequisite for successful protein degradation. The crystal structures of both the target protein (SOS1) and the E3 ligase (such as Cereblon or VHL) serve as the foundation for these computational analyses. medchemexpress.com

For the development of SOS1 degraders, researchers have utilized the crystal structure of SOS1 in complex with a binder to inform the design process. medchemexpress.com This allows for the precise identification of anchor points on the SOS1-binding molecule that are suitable for linker attachment without disrupting the binding to SOS1. For instance, in the design of some SOS1 degraders, the 6- and 7-OH groups of a quinazoline (B50416) core have been identified as viable anchor points for connecting the E3 ligase ligand. nih.gov

In silico docking simulations are employed to predict the optimal linker length and composition that will enable the PROTAC to simultaneously bind to both SOS1 and the E3 ligase, thereby inducing the formation of a productive ternary complex. These models can help to visualize the spatial arrangement of the three components and to identify potential steric clashes or favorable interactions. For example, the optimization of the linker for the SOS1 degrader P7 was guided by docking studies of BI68BS-bound SOS1 with lenalidomide-loaded Cereblon. nih.govresearchgate.net A similar methodology is presumed to have been applied in the design of VHL-based degraders like "this compound," where the VUBI1 warhead and the VHL ligand are joined by a linker optimized for ternary complex formation.

The computational models also aid in predicting the stability of the ternary complex, which is a key determinant of the degradation efficiency. By analyzing the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can prioritize the synthesis of PROTAC candidates with a higher probability of success. This in silico screening process significantly accelerates the discovery of potent and selective degraders by reducing the number of compounds that need to be synthesized and tested experimentally.

Preclinical in Vitro Characterization of Protac Sos1 Degrader 1 Efficacy

Quantification of SOS1 Protein Degradation

The core function of PROTAC SOS1 degrader-1 is to induce the rapid and potent degradation of the SOS1 protein within cancer cells. This has been quantified through dose-response and time-course experiments in various human cancer cell lines harboring KRAS mutations.

This compound has been shown to decrease the cellular levels of the SOS1 protein in a dose-dependent manner. medchemexpress.com The potency of this degradation is measured by the DC50 value, which represents the concentration of the degrader required to reduce the level of the target protein by 50%. In the NCI-H358 non-small cell lung cancer cell line, this compound demonstrated a potent DC50 of 98.4 nM after a 24-hour treatment. medchemexpress.comnih.gov

The efficacy of the degrader varies across different cancer cell lines. At a concentration of 0.1 µM, it achieved 56.2% degradation of SOS1 protein in NCI-H358 cells, which increased significantly to 92.5% at a 1 µM concentration. medchemexpress.com The compound has also been evaluated in a panel of other KRAS-mutant cancer cell lines, showing broad activity. nih.gov

| Cell Line | Cancer Type | DC50 (µM) |

|---|---|---|

| NCI-H358 | Lung | 0.098 |

| MIA-PaCa2 | Pancreatic | 0.255 |

| AsPC-1 | Pancreatic | 0.119 |

| SK-LU-1 | Lung | 0.104 |

| SW620 | Colorectal | 0.125 |

| A549 | Lung | 0.022 |

In addition to its dose-dependency, the degradation of SOS1 by this compound is also time-dependent. medchemexpress.com Studies conducted in NCI-H358 cells confirmed that the reduction in SOS1 protein levels occurs over a period of hours following treatment. medchemexpress.com This kinetic profile is a critical aspect of its mechanism, as sustained degradation of SOS1 is necessary to suppress downstream signaling pathways effectively. The reduction in SOS1 protein leads to a decrease in the active, GTP-bound form of KRAS and subsequent inhibition of ERK phosphorylation, with significant effects observed after 6 to 24 hours of treatment. medchemexpress.com

Specificity Profiling of SOS1 Degradation

A crucial aspect of any targeted therapeutic is its specificity. For a PROTAC, this means selectively degrading the intended protein of interest without affecting the levels of other proteins in the cell, which could otherwise lead to off-target effects.

Global proteomics, a technique used to measure the levels of thousands of proteins across the entire proteome simultaneously, is the gold standard for assessing the specificity of a protein degrader. sapient.bio For other SOS1 degraders, such as P7, global proteomics analyses have confirmed a high degree of specificity for the SOS1 protein. nih.gov However, based on the reviewed scientific literature, a global proteomics analysis for this compound (compound 9d) has not been reported.

While global proteomics data is not available, targeted experiments have been performed to assess the specificity of this compound against closely related or functionally linked proteins. A key concern is its potential effect on SOS2, the protein most structurally similar to SOS1. Studies have shown that this compound does not induce the degradation of SOS2 or KRAS, even at concentrations up to 2.5 µM in NCI-H358 and AsPc-1 cells. medchemexpress.com Furthermore, the degrader had no effect on the mRNA levels of SOS2, indicating that its activity is specific to the post-translational degradation of the SOS1 protein. acs.orgmedchemexpress.com

| Potential Off-Target | Effect of this compound | Cell Lines Tested |

|---|---|---|

| SOS2 Protein | No degradation observed | NCI-H358, AsPc-1 |

| KRAS Protein | No degradation observed | NCI-H358, AsPc-1 |

| SOS2 mRNA | No change in expression | AsPC-1 |

The PROTAC modality represents a distinct therapeutic strategy compared to traditional small molecule inhibitors. While inhibitors, such as BI-3406, typically function by occupying a binding pocket to block the protein's catalytic activity, PROTACs actively trigger the removal of the entire protein. nih.govnih.gov This offers several potential advantages. By eliminating the entire protein, degraders can abrogate both the enzymatic and non-enzymatic scaffolding functions of the target, which can be crucial for its role in signaling complexes. nih.govnih.gov

In preclinical studies involving other SOS1-directed PROTACs, such as P7, the degrader demonstrated a five-fold greater activity in inhibiting the growth of colorectal cancer patient-derived organoids compared to the SOS1 inhibitor BI-3406. nih.govresearchgate.net This superior potency is a hallmark of the event-driven pharmacology of PROTACs, which can act catalytically to induce the degradation of multiple target protein molecules. nih.gov While this compound has shown superior antiproliferation activity compared to the SOS1 agonist from which it was derived, a direct comparative study of its degradation potency against a small molecule inhibitor like BI-3406 is not available in the reviewed literature. acs.org

Modulation of Downstream Signaling Pathways

The degradation of SOS1 by this compound leads to the significant modulation of key downstream signaling pathways that are crucial for cancer cell proliferation and survival.

SOS1 is a pivotal activator of RAS proteins, and its degradation effectively dampens the RAS/MAPK signaling cascade. nih.govgluetacs.com Treatment with this compound has been shown to reduce the levels of active, GTP-bound KRAS. medchemexpress.com This leads to a subsequent and sustained inhibition of the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector in the MAPK pathway. nih.govaacrjournals.orgresearchgate.net In KRAS-mutant cancer cells, this sustained inhibition of ERK signaling is superior to that observed with small-molecule SOS1 inhibitors. nih.govresearchgate.net For instance, in NCI-H358 cells, this compound inhibited ERK phosphorylation with an IC50 value of 72.3 nM. medchemexpress.com This blockade of a critical signaling pathway contributes directly to the degrader's anticancer activity. nih.govacs.org

Beyond its role in RAS activation, SOS1 is also implicated in signaling pathways mediated by the small GTPase RAC. nih.govaacrjournals.org In the context of BCR-ABL-driven leukemia, ABL-mediated phosphorylation of SOS1 promotes RAC activation, which is a contributor to leukemogenesis. aacrjournals.orgresearchgate.net Research has shown that treatment with this compound markedly reduces the levels of active, GTP-bound RAC in BCR-ABL-positive chronic myeloid leukemia (CML) cells. aacrjournals.orgresearchgate.net This disruption of RAC-mediated signaling is a key mechanism by which the degrader exerts its effects in this type of leukemia. gluetacs.com

In BCR-ABL-positive CML, this compound has demonstrated the ability to synergistically enhance the effects of ABL inhibitors like imatinib (B729). nih.govaacrjournals.orgresearchgate.net The combination of the SOS1 degrader and ABL inhibitors leads to a more profound inhibition of ABL phosphorylation compared to either agent alone. nih.govgluetacs.comnih.gov This enhanced effect extends to downstream signaling proteins, including a greater downregulation of STAT5 phosphorylation, a critical signaling node in CML. aacrjournals.orgresearchgate.net Furthermore, this compound upregulates the organic cation transporter SLC22A4, which facilitates the uptake of ABL inhibitors into CML cells, thereby potentiating their activity. nih.govaacrjournals.orgnih.gov

Cellular Antiproliferative and Apoptotic Activity

By effectively degrading SOS1 and inhibiting its downstream signaling, this compound demonstrates potent antiproliferative and pro-apoptotic activity across various cancer cell lines.

This compound has shown significant antiproliferative activity in a range of cancer cell lines harboring different KRAS mutations. medchemexpress.commedchemexpress.com The compound induces dose-dependent degradation of SOS1 across these cell lines, leading to potent growth inhibition. aacrjournals.org The efficacy has been demonstrated in non-small cell lung cancer (NCI-H358, A549, SK-LU-1), pancreatic cancer (MIA-PaCa2, AsPC-1), and colorectal cancer (SW620) cell lines. medchemexpress.com The degrader's ability to achieve sustained inhibition of the ERK pathway contributes to this superior antiproliferative effect compared to non-degrader SOS1 inhibitors. nih.govresearchgate.net

Table 1: In Vitro Efficacy of this compound in KRAS-Mutant Cancer Cell Lines medchemexpress.com

| Cell Line | Cancer Type | KRAS Mutation | Antiproliferation IC50 (µM) | SOS1 Degradation DC50 (µM) |

| NCI-H358 | Lung Cancer | G12C | 0.525 | 0.098 |

| MIA-PaCa2 | Pancreatic Cancer | G12C | 0.218 | 0.255 |

| AsPC-1 | Pancreatic Cancer | G12D | 0.307 | 0.119 |

| SK-LU-1 | Lung Cancer | G12D | 0.115 | 0.104 |

| SW620 | Colorectal Cancer | G12V | 0.199 | 0.125 |

| A549 | Lung Cancer | G12S | 0.232 | 0.022 |

In BCR-ABL-positive CML cells, this compound not only retards cell proliferation but also enhances apoptosis, particularly when used in combination with ABL inhibitors. aacrjournals.orgresearchgate.net The degradation of SOS1 disrupts crucial signaling pathways necessary for the survival of these leukemia cells. gluetacs.comaacrjournals.org The synergistic activity with ABL inhibitors leads to stronger antiproliferative effects and increased cell apoptosis, highlighting its potential as a therapeutic strategy for CML. aacrjournals.orgresearchgate.net For example, in K562 xenograft models, the combination of the degrader and imatinib resulted in significant tumor regression. aacrjournals.org

Assessment in Patient-Derived Organoid (PDO) Models

The efficacy of targeting Son of sevenless homolog 1 (SOS1) with proteolysis-targeting chimeras (PROTACs) has been evaluated in patient-derived organoids (PDOs) from colorectal cancer (CRC). One such study developed a novel SOS1 degrader, designated as P7, which demonstrated potent activity in these advanced preclinical models. nih.govnih.govacs.org

In CRC PDOs, the SOS1 degrader P7 achieved up to 92% degradation of the SOS1 protein. nih.govacs.org This efficient degradation translated into superior growth inhibition compared to small molecule inhibitors targeting the same protein. Specifically, the IC50 (half-maximal inhibitory concentration) of P7 in inhibiting the growth of CRC PDOs was found to be five times lower than that of the SOS1 inhibitor BI-3406. nih.govnih.govacs.orgtechscience.com These findings underscore the potential of SOS1 degradation as a therapeutic strategy for KRAS-mutant CRC. nih.govacs.org

Table 1: Efficacy of SOS1 Degrader P7 in Colorectal Cancer Patient-Derived Organoids

| Metric | Result | Reference |

|---|---|---|

| Maximum SOS1 Degradation | Up to 92% | nih.govacs.org |

| IC50 vs. BI-3406 | 5-fold lower | nih.govnih.govacs.orgtechscience.com |

Preclinical Combination Studies

The therapeutic potential of PROTAC SOS1 degraders is further enhanced when used in combination with other targeted agents. Preclinical studies have explored the synergistic effects of these degraders with various inhibitors, demonstrating the promise of combination therapies in overcoming resistance and improving treatment outcomes.

The combination of a potent and specific SOS1 degrader, compound 23, with the KRAS-G12C inhibitor AMG510 (Sotorasib) has shown significant synergistic effects against KRAS-G12C mutant cells. acs.orgnih.govsemanticscholar.org This combination effectively suppressed the feedback activation of RAS signaling, a common mechanism of resistance to KRAS inhibitors. acs.orgnih.gov The synergistic activity suggests that the dual targeting of SOS1 and mutant KRAS could be a valuable therapeutic strategy to enhance anti-tumor response and overcome acquired resistance to KRAS-G12C inhibitors. acs.orgnih.gov Another SOS1 degrader, SIAIS562055, also demonstrated synergistic activity when combined with KRAS inhibitors in KRAS-mutant cancers. nih.govgluetacs.comresearchgate.net

The utility of SOS1 degradation extends beyond KRAS-mutant solid tumors. In the context of chronic myeloid leukemia (CML), the PROTAC SOS1 degrader SIAIS562055 has been shown to work synergistically with BCR-ABL inhibitors. nih.govresearchgate.netaacrjournals.org In CML cells, SIAIS562055 promotes the active uptake of BCR-ABL inhibitors by upregulating the carnitine/organic cation transporter SLC22A4. nih.govgluetacs.comresearchgate.net This leads to a synergistic enhancement of the inhibition of ABL phosphorylation and downstream signaling pathways. nih.govgluetacs.comresearchgate.net These findings highlight a novel application for SOS1 degraders in the treatment of BCR-ABL-positive leukemias. nih.gov

While direct preclinical data on the combination of this compound with MEK inhibitors is emerging, the rationale for such a combination is strong. Small molecule inhibitors of SOS1 have demonstrated the need for combination with a MEK inhibitor to achieve enhanced in vivo activity in colorectal cancer. nih.gov Given that PROTAC degraders act further downstream on the SOS1 protein itself, it is anticipated that a combination with MEK inhibitors would also yield synergistic or additive anti-tumor effects by co-targeting the RAS-MAPK pathway at different nodes. A clinical trial is currently evaluating the combination of the SOS1 inhibitor BI-1701963 with the MEK inhibitor trametinib. researchgate.netaacrjournals.org

Preclinical in Vivo Evaluation of Protac Sos1 Degrader 1 Efficacy

Efficacy in KRAS-Mutant Xenograft Models

Studies utilizing xenograft models with KRAS-mutant human cancer cells have been central to evaluating the in vivo efficacy of PROTAC SOS1 degrader-1.

In a key study, this compound was evaluated in a xenograft mouse model established with NCI-H358 human lung cancer cells, which harbor a KRAS mutation. acs.orgnih.gov The compound demonstrated significant and promising anti-tumor potency. acs.orgmedchemexpress.com Daily intraperitoneal administration of the degrader over three weeks resulted in substantial inhibition of tumor growth without signs of major toxicity. nih.govmedchemexpress.com

Specifically, the treatment led to a dose-dependent reduction in tumor progression. medchemexpress.com The data indicated a clear relationship between the administered dose and the level of tumor growth inhibition, highlighting the compound's potent in vivo activity against KRAS-driven cancer. nih.govmedchemexpress.com

Tumor Growth Inhibition in NCI-H358 Xenograft Model

| Treatment Group | Tumor Growth Inhibition (TGI) |

|---|---|

| This compound (10 mg/kg) | 72.5% |

| This compound (20 mg/kg) | 86.1% |

Data sourced from studies on a KRAS-mutant NCI-H358 xenograft mouse model following a 3-week treatment period. medchemexpress.com

The mechanism of action for this compound involves the disruption of the RAS signaling pathway through the degradation of SOS1. In vitro analyses have shown that the compound effectively reduces the levels of active, GTP-bound KRAS (KRAS-GTP) and impacts the phosphorylation of downstream effectors like ERK. medchemexpress.cominvivochem.com The therapeutic effect in vivo is attributed to the downregulation of the MAPK pathway, which is a critical downstream cascade of RAS activation. researchgate.net While direct analysis of RAS signaling markers in tumor tissues from the in vivo models is a critical step in confirming the mechanism of action, specific data from Western blot analysis of tumor lysates post-treatment were not detailed in the reviewed literature.

Efficacy in BCR-ABL-Positive Leukemia Xenograft Models

The role of SOS1 is not limited to KRAS-driven solid tumors; it also functions as a downstream node in the BCR-ABL signaling pathway, which is characteristic of some types of leukemia. nih.gov However, the preclinical evaluation of this compound (compound 9d) described in the primary literature focused specifically on its efficacy in KRAS-mutant cancer models. acs.orgnih.gov Based on the available scientific reports, in vivo studies assessing the efficacy of this particular degrader in BCR-ABL-positive leukemia xenograft models have not been reported.

Pharmacodynamic Assessment of SOS1 Degradation in Preclinical Tumor Models

Pharmacodynamic studies are crucial to confirm that the observed anti-tumor effects in vivo are linked to the intended mechanism of action—the degradation of the SOS1 protein within the tumor tissue. While this compound has been shown to induce potent, dose-dependent degradation of the SOS1 protein in various KRAS-mutant cancer cell lines in vitro, with a D-max (maximum degradation) of over 92% at a 1 µM concentration, specific in vivo data on target degradation within the tumor itself are not detailed in the available reports. nih.govmedchemexpress.com The suppression of tumor growth in the NCI-H358 xenograft model serves as strong evidence of the compound's pharmacodynamic effect, which is presumed to be driven by the degradation of SOS1. nih.gov

Evaluation of Systemic Efficacy and Biodistribution in Animal Models

The systemic efficacy of this compound is evidenced by its significant anti-tumor activity in the NCI-H358 xenograft model following intraperitoneal administration, which confirms that the compound reaches the tumor in sufficient concentrations to exert its therapeutic effect. acs.orgmedchemexpress.com

Pharmacokinetic (PK) studies in BALB/c mice further support its systemic viability. Following a single intraperitoneal dose, the compound demonstrated a favorable pharmacokinetic profile with high exposure. medchemexpress.cominvivochem.com This good PK profile, combined with low observed toxicity, underscores its potential as a systemic therapeutic agent. medchemexpress.com Specific studies detailing the biodistribution of this compound in various tissues were not available in the reviewed literature.

Pharmacokinetic Profile of this compound in Mice

| Parameter | Value |

|---|---|

| Cmax (Maximum Plasma Concentration) | 1221 ng/mL |

| AUC0–∞ (Total Drug Exposure) | 4420 h*ng/mL |

Data from BALB/c mice after a single 10 mg/kg intraperitoneal dose. medchemexpress.com

Structural Biology and Computational Modeling of Protac Sos1 Degrader 1 Complexes

Structural Analysis of SOS1-PROTAC Degrader-1 Interactions

PROTAC SOS1 degrader-1 is a heterobifunctional molecule that includes a warhead for binding to SOS1 and a ligand for recruiting an E3 ubiquitin ligase. Specifically, it is an agonist-based PROTAC that utilizes VUBI-1, a known SOS1 agonist, as its warhead to engage the SOS1 protein. nih.gov The interaction of the VUBI-1 moiety of this compound with SOS1 is informed by the crystal structure of VUBI-1 in a complex with HRAS and SOS1 (PDB code: 6D55). opnme.com

This crystal structure reveals that VUBI-1 binds to a hydrophobic pocket at the catalytic site of SOS1. nih.gov This binding event stabilizes a conformation of SOS1 that promotes the exchange of GDP for GTP on RAS, thereby acting as an agonist. opnme.comopnme.com The design of this compound leverages this specific interaction to tether the Von Hippel-Lindau (VHL) E3 ligase to SOS1, initiating the process of targeted protein degradation. nih.govnih.gov

Elucidation of Ternary Complex Architectures (SOS1-PROTAC-E3 Ligase)

A critical step in the mechanism of action of any PROTAC is the formation of a productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. For this compound, this involves the simultaneous binding of the VUBI-1 warhead to SOS1 and the E3 ligase-recruiting ligand to the VHL E3 ligase.

While a crystal structure of the complete SOS1-PROTAC SOS1 degrader-1-VHL ternary complex is not publicly available, its architecture can be inferred and modeled based on existing structural data. The design of similar SOS1 degraders has been guided by the crystal structures of SOS1 in complex with its binders (e.g., PDB: 6SFR) and the E3 ligase with its ligand. nih.gov For this compound, the starting point for such modeling is the crystal structure of the SOS1-VUBI-1 complex. opnme.com

Computational approaches, such as protein-protein docking, are employed to predict the most favorable arrangement of SOS1 and VHL when bridged by this compound. These models are crucial for understanding the geometry and the protein-protein interface of the ternary complex, which are key determinants of degradation efficiency. nih.govfoxchase.org

Role of Specific Binding Pockets and Protein-Protein Interfaces in Degradation Induction

The induction of SOS1 degradation by this compound is contingent on the specific interactions within the ternary complex. The binding of the VUBI-1 warhead to the catalytic site of SOS1 serves as the anchor for the entire complex. nih.govopnme.com The characteristics of this binding pocket, including its shape and hydrophobicity, are critical for the affinity and specificity of the PROTAC for SOS1.

The formation of a stable and productive ternary complex relies on favorable protein-protein interactions between SOS1 and the VHL E3 ligase. biorxiv.org While the PROTAC molecule provides the initial bridge, direct contacts between the surfaces of SOS1 and VHL can significantly enhance the stability of the complex. nih.gov The nature and extent of this protein-protein interface are influenced by the length and composition of the linker in this compound. A well-designed linker facilitates an optimal orientation of the two proteins, promoting favorable contacts and leading to efficient ubiquitination and subsequent degradation of SOS1. nih.gov

Computational Simulations for Optimizing Ternary Complex Formation

Computational simulations play a pivotal role in the design and optimization of PROTACs, including this compound. Techniques such as molecular dynamics (MD) simulations and protein-protein docking are instrumental in predicting and refining the structure of the ternary complex. chemrxiv.org

In the absence of an experimental structure, computational modeling can provide valuable insights into the conformational dynamics of the SOS1-PROTAC SOS1 degrader-1-VHL complex. These simulations can help in:

Predicting Ternary Complex Stability: By calculating the binding free energies, computational models can assess the stability of different ternary complex conformations.

Optimizing Linker Design: Simulations can be used to explore various linker lengths and compositions to identify those that promote the most stable and productive ternary complex. For other SOS1 degraders, computational analysis has suggested that shorter linkers can lead to more rigid and defined ternary complexes, which can correlate with effective degradation. nih.gov

Identifying Key Interfacial Residues: Computational models can highlight the specific amino acid residues at the protein-protein interface that contribute significantly to the stability of the ternary complex. This information can guide future modifications to the PROTAC to enhance its efficacy.

The table below summarizes key structural and computational parameters relevant to the this compound complexes.

| Parameter | Description | Source |

| Target Protein | Son of Sevenless homolog 1 (SOS1) | nih.gov |

| PROTAC Warhead | VUBI-1 (SOS1 agonist) | nih.gov |

| E3 Ligase | Von Hippel-Lindau (VHL) | nih.gov |

| SOS1-Warhead Structure | PDB: 6D55 (SOS1 in complex with VUBI-1 and HRAS) | opnme.com |

| Modeling Approach | Protein-protein docking and molecular dynamics simulations are commonly used for ternary complex prediction. | nih.gov |

Preclinical Mechanisms of Resistance to Sos1 Protac Degraders

Cellular Adaptive Responses and Feedback Activation Loops

Cancer cells can adapt to the loss of SOS1 by rewiring their signaling networks to restore pathway activity or by altering the expression of other proteins to compensate.

The RAS-MAPK signaling pathway, which SOS1 regulates, is controlled by numerous feedback loops. aacrjournals.org Long-term inhibition or degradation of a node within this pathway can trigger compensatory feedback activation. aacrjournals.org For instance, inhibition of downstream effectors like MEK can lead to feedback reactivation of upstream components, including SOS1. liverpool.ac.uk

In the context of SOS1 degradation, a key adaptive response is the upregulation of the highly homologous protein SOS2. While SOS1 is often the dominant family member in controlling RAS signaling, SOS2 can play a compensatory role. mdpi.comresearchgate.net Studies using the CRBN-based SOS1 degrader P7 in colorectal cancer (CRC) cells showed a time-dependent increase in the mRNA expression of both SOS1 and its homolog SOS2, suggesting a transcriptional adaptation to maintain pathway signaling. nih.gov This finding indicates that cells attempt to overcome the induced degradation of SOS1 by increasing the transcription of both the target gene itself and its functional homolog, SOS2.

| Cellular Adaptive Response to SOS1 Degrader P7 | | :--- | :--- | | Cell Line | SW620 (Colorectal Cancer) | | Treatment | SOS1 Degrader P7 | | Observation | Time-dependent increase in mRNA expression levels of SOS1 and SOS2. nih.gov | | Implication | Suggests a transcriptional feedback mechanism to compensate for SOS1 protein loss, potentially limiting the degrader's long-term efficacy. nih.gov |

This table summarizes the observed transcriptional adaptation in response to the SOS1 degrader P7 as reported in preclinical studies.

A global analysis of protein expression changes following treatment with a SOS1 degrader can reveal other adaptive mechanisms. A proteomics study in SW620 CRC cells treated with the SOS1 degrader P7 for 24 hours identified several proteins that were significantly upregulated. nih.gov Among these were ABCG1 (ATP Binding Cassette Subfamily G Member 1) and SCAP (SREBP Cleavage Activating Protein), both of which are involved in cellular cholesterol homeostasis. nih.gov The upregulation of the ABCG1 transporter, in particular, may serve as a potential resistance mechanism. nih.gov ABC transporters are well-known mediators of multidrug resistance in cancer, often by increasing drug efflux from the cell. researchgate.net The study noted that this upregulation was likely a result of altered signaling and transcriptional effects, as there is no known direct interaction between SOS1 and ABCG1. nih.gov

| Proteomic Changes in SW620 Cells Following SOS1 Degrader Treatment | | :--- | :--- | | Compound | P7 (1 µM, 24h) | | Key Upregulated Proteins | ABCG1, SCAP nih.gov | | Potential Implication | Upregulation of ABCG1, a protein involved in cholesterol homeostasis and potentially drug efflux, may represent a cellular adaptation and a potential resistance mechanism to SOS1 degradation in colorectal cancer cells. nih.gov |

This table highlights key proteins found to be upregulated in a proteomics analysis after treatment with the SOS1 degrader P7, as identified in a preclinical study.

Strategies to Mitigate or Overcome Preclinical Resistance

The primary approach to combat preclinical resistance to SOS1 PROTAC degraders involves the strategic combination with other targeted agents. This is based on the rationale of co-targeting pathways that are either synergistically lethal with SOS1 degradation or are involved in feedback reactivation loops that can compensate for the loss of SOS1.

One of the most explored combination strategies is the co-administration of SOS1 degraders with inhibitors of the KRAS pathway, particularly those targeting specific KRAS mutations like G12C. The rationale for this approach is that while SOS1 degraders prevent the activation of wild-type and mutant KRAS, direct inhibition of mutant KRAS can provide a dual-pronged attack on the central oncogenic driver.

For instance, the SOS1 degrader, Compound 23 , when used in combination with the KRAS G12C inhibitor AMG510 , has been shown to suppress the feedback activation of the RAS signaling pathway, leading to synergistic effects against KRAS G12C mutant cells both in laboratory cell cultures and in animal models. researchgate.netnih.gov This combination has demonstrated the potential to improve the antitumor response and overcome acquired resistance to KRAS G12C inhibitors alone. researchgate.netnih.gov

Similarly, the potent and specific SOS1 degrader SIAIS562055 , which is a Cereblon (CRBN)-based PROTAC, has shown synergistic activity when combined with KRAS inhibitors in preclinical models of KRAS-mutant cancers. aacrjournals.org Studies have demonstrated that SIAIS562055 can overcome acquired resistance to KRAS inhibitors, leading to tumor regression in mouse xenograft models when used in combination. aacrjournals.org This is particularly relevant as resistance to KRAS inhibitors can emerge through various mechanisms, including the upregulation of receptor tyrosine kinases (RTKs) and subsequent reactivation of the RAS pathway, which can be dampened by the continued degradation of SOS1.

The SOS1 degrader BTX-6654 , another CRBN-based bifunctional degrader, has also shown synergistic effects when combined with KRAS and MEK inhibitors. researchgate.netbiotheryx.comnih.govaacr.orgdntb.gov.ua Preclinical data has demonstrated that this combination leads to enhanced tumor growth inhibition, providing a strong rationale for its use in KRAS-driven cancers. biotheryx.com

Another potential strategy to overcome resistance involves targeting components of the ubiquitin-proteasome system itself. Resistance to PROTACs can arise from mutations or downregulation of the E3 ligase components they are designed to recruit. nih.gov For example, since many SOS1 degraders are CRBN-based, mutations in the CRBN gene could lead to resistance. nih.govfrontiersin.orgnih.govmdpi.combiochempeg.com In such cases, switching to a SOS1 degrader that utilizes a different E3 ligase, such as von Hippel-Lindau (VHL), could be a viable strategy. nih.gov

Furthermore, differential responses to SOS1 degraders have been observed in various cancer cell lines, suggesting intrinsic resistance mechanisms may be at play. The SOS1 degrader P7 showed varying degrees of SOS1 degradation in different colorectal cancer (CRC) cell lines. nih.govtechscience.commedchemexpress.comnih.govresearchgate.net This suggests that a deeper understanding of the molecular characteristics of tumors, such as the expression levels of E3 ligase components and other proteins in the ubiquitin-proteasome pathway, could help in predicting sensitivity and developing strategies to overcome resistance in specific patient populations. nih.gov

The following tables summarize key preclinical findings for various SOS1 PROTAC degraders and their effectiveness in overcoming resistance, particularly in combination therapies.

| Compound Name | Cell Line | IC50 (nM) | DC50 (nM) | Dmax (%) | Notes |

| PROTAC SOS1 degrader-1 | NCI-H358 | 525 | 98.4 | >90% | Also showed activity in MIA-PaCa2, AsPC-1, SK-LU-1, SW620, and A549 cells. medchemexpress.commedchemexpress.commedchemexpress.eu |

| BTX-6654 | EBC-1 | 2 (2D), 1 (3D) | <11 | >96% | Showed synergy with KRAS and MEK inhibitors. researchgate.netbiotheryx.comnih.gov |

| BTX-6654 | MIA PaCa-2 | 1 (2D), 1 (3D) | <11 | >96% | |

| BTX-6654 | H358 | 1 (2D), 1 (3D) | <11 | >96% | |

| P7 | SW620 | - | 590 | ~92% | DC50 at 24 hours. medchemexpress.comnih.gov |

| P7 | HCT116 | - | 750 | - | DC50 at 24 hours. medchemexpress.com |

| P7 | SW1417 | - | 190 | - | DC50 at 24 hours. medchemexpress.com |

| SIAIS562055 | H1975 | - | 30-50 | - | Degraded mutant EGFR (L858R+T790M). nih.gov |

| SIAIS562055 | PC9 | - | ~30 (DC30) | - | Degraded EGFR Ex19del. nih.gov |

Table 1: In Vitro Activity of Selected SOS1 PROTAC Degraders

| Combination Therapy | Cancer Model | Effect | Research Finding |

| Compound 23 + AMG510 | KRAS G12C mutant cells | Synergistic | Suppressed RAS signaling feedback activation and overcame acquired resistance to AMG510. researchgate.netnih.gov |

| SIAIS562055 + KRAS inhibitors | KRAS-mutant xenografts | Synergistic | Overcame acquired resistance to KRAS inhibitors and led to tumor regression. aacrjournals.org |

| BTX-6654 + Sotorasib (B605408)/Trametinib | KRAS-mutant xenografts | Synergistic | Enhanced tumor growth inhibition compared to single agents. biotheryx.com |

Table 2: Preclinical Combination Strategies to Overcome Resistance to SOS1 Degraders

Future Directions and Preclinical Therapeutic Implications

Rational Optimization of PROTAC SOS1 Degrader-1 and Analogues for Enhanced Preclinical Efficacy

The development of effective SOS1 degraders is a nuanced process, heavily reliant on the strategic design of its three core components: the SOS1 binder, the E3 ligase ligand, and the connecting linker. Crystal structure analysis and computational modeling have been instrumental in guiding the design of these molecules. For instance, the design of some SOS1 degraders was informed by the structure-activity relationship of the KRASG12C–SOS1cat interaction inhibitor BAY293 and the crystal structure of SOS1 in complex with the binder BI68BS. nih.gov

Initial designs of SOS1 degraders have utilized known SOS1 inhibitors, such as analogues of BI-3406, connected to a ligand for the Cereblon (CRBN) E3 ligase. aacrjournals.org The choice of E3 ligase is critical, with CRBN-based PROTACs often considered for their potential for better oral bioavailability compared to those utilizing the von Hippel-Lindau (VHL) E3 ligase. nih.gov

The linker length and composition are also pivotal for inducing a stable and productive ternary complex between SOS1 and the E3 ligase. elifesciences.org Preclinical studies have shown that relatively short linkers can lead to high SOS1 degradation activity. nih.gov For example, in a screening of fifteen different SOS1 degraders, compound P7, which has a short linker, demonstrated up to 92% SOS1 degradation in colorectal cancer (CRC) cell lines and patient-derived organoids (PDOs). nih.gov This highlights the importance of optimizing the linker to facilitate the proper orientation of the two proteins for ubiquitination and subsequent degradation. nih.govelifesciences.org

Further structure-activity relationship (SAR) studies are warranted to refine the design of SOS1 degraders. nih.govnih.gov This includes exploring different attachment points on the SOS1 binder and the E3 ligase ligand, as well as varying the linker's rigidity and composition. The goal of these optimization efforts is to develop next-generation SOS1 degraders with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Discovery and Validation of Predictive Biomarkers for Response to SOS1 Degradation

Identifying patients who are most likely to benefit from SOS1 degradation is a key clinical challenge. To this end, the discovery and validation of predictive biomarkers are of paramount importance. Given that SOS1 is a crucial guanine (B1146940) nucleotide exchange factor (GEF) for KRAS, mutations in the KRAS gene are an obvious starting point for patient selection. nih.govresearchgate.net

However, the response to SOS1 degradation may not be uniform across all KRAS-mutant cancers. Therefore, deeper investigation into the cellular mechanisms of response and resistance is necessary. Transcriptomic and phosphoproteomic studies could be employed to evaluate cellular adaptation mechanisms in response to acute SOS1 degradation. nih.gov These studies may reveal upregulation of certain proteins or signaling pathways that contribute to resistance, which could then serve as negative predictive biomarkers. nih.gov

Furthermore, the expression levels of components of the ubiquitin-proteasome system, including the specific E3 ligase recruited by the PROTAC (e.g., CRBN or VHL), could influence the efficacy of SOS1 degraders. researchgate.net Downregulation or inactivation of the E3 ligase is a potential mechanism of resistance to PROTACs in general. researchgate.net Therefore, assessing the integrity and expression level of the relevant E3 ligase in tumors could be a valuable predictive biomarker.

Future preclinical and clinical studies should aim to correlate molecular profiles of tumors with their sensitivity to SOS1 degraders to identify a robust biomarker signature for patient stratification. nih.gov

Expanding the Therapeutic Scope to Other Oncogenic Drivers and Disease Contexts

While the primary focus for SOS1 degraders has been on KRAS-mutant cancers, the therapeutic potential of this approach may extend to other oncogenic contexts. aacrjournals.org SOS1's role is not limited to KRAS, as it also acts as a downstream node for other oncogenic drivers. For instance, SOS1 is involved in the pathogenesis of Chronic Myeloid Leukemia (CML) driven by the BCR-ABL fusion protein. aacrjournals.orggluetacs.com

Preclinical studies have shown that the SOS1 PROTAC SIAIS562055 can effectively suppress BCR-ABL+ CML. aacrjournals.org This suggests that SOS1 degradation could be a viable therapeutic strategy for this type of leukemia, including cases that have developed resistance to tyrosine kinase inhibitors (TKIs). aacrjournals.orgnih.gov

Moreover, SOS1 degraders have demonstrated antiproliferative activity in a broad range of cancer cell lines with various mutations, including those in RTKs and NF1. biotheryx.com For example, the SOS1 degrader UBX-144 inhibited cell proliferation in gastric, colon, breast, lung, and brain cancer cell lines. aacrjournals.orgresearchgate.net This broad activity suggests that the therapeutic scope of SOS1 degraders could be extended to a variety of RTK/RAS/MAPK-dependent cancers. aacrjournals.orgresearchgate.net

Further research is needed to explore the efficacy of SOS1 degraders in these expanded disease contexts and to understand the specific molecular determinants of response.

Comparative Analysis with Traditional Small Molecule SOS1 Inhibitors Regarding Mechanism and Preclinical Outcome

Targeted protein degradation offers several theoretical advantages over traditional small molecule inhibition. researchgate.net Small molecule inhibitors act through an "occupancy-driven" pharmacology, requiring sustained high concentrations to inhibit the target protein's function. In contrast, PROTACs act in a more "event-driven," catalytic manner, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govresearchgate.net

This catalytic mechanism can lead to a more profound and durable suppression of the target protein's function. aacrjournals.org For example, the SOS1 degrader SIAIS562055 exhibited sustained degradation of SOS1 and inhibition of the downstream ERK pathway, resulting in superior antiproliferative activity compared to small-molecule SOS1 inhibitors. aacrjournals.org In another study, the SOS1 degrader P7 demonstrated a five-fold lower IC50 than the SOS1 inhibitor BI3406 in inhibiting the growth of CRC PDOs. nih.govnih.gov

Another key advantage of degradation is the potential to eliminate both the enzymatic and non-enzymatic (scaffolding) functions of the target protein. nih.govnih.gov This can lead to a more complete shutdown of the signaling pathway and may be particularly important for proteins like SOS1 that have multiple functions. nih.gov

However, it is important to note that the development of SOS1 inhibitors is also advancing, and these molecules have shown efficacy in preclinical studies, particularly in combination with other targeted agents. nih.govresearchgate.net Ultimately, the choice between an inhibitor and a degrader for a particular clinical application will depend on a variety of factors, including their respective efficacy, safety profiles, and pharmacokinetic properties.

Strategic Integration of SOS1 Degraders into Novel Combination Therapy Regimens

Given the complexity of cancer signaling networks and the emergence of drug resistance, combination therapies are often necessary to achieve durable clinical responses. aacrjournals.org SOS1 degraders are well-suited for combination with other targeted agents that act on the RAS-MAPK pathway. biotheryx.com

Preclinical studies have demonstrated synergistic effects when SOS1 degraders are combined with KRAS inhibitors (such as those targeting the G12C and G12D mutations), MEK inhibitors, and EGFR inhibitors. aacrjournals.orgbiotheryx.comdrughunter.com For example, the SOS1 degrader BTX-B01, when combined with a KRAS G12C inhibitor or a MEK inhibitor, resulted in greater tumor growth inhibition in xenograft models. biotheryx.com Similarly, the SOS1 degrader BTX-6654 showed enhanced tumor growth inhibition when combined with the KRAS G12C inhibitor sotorasib (B605408) or the MEK inhibitor trametinib. aacrjournals.org

In the context of CML, the SOS1 degrader SIAIS562055 has been shown to act synergistically with BCR-ABL inhibitors like imatinib (B729). aacrjournals.orgnih.gov This combination not only enhances the inhibition of ABL phosphorylation and downstream signaling but may also help to overcome resistance to TKIs. aacrjournals.orgnih.gov

These promising preclinical findings provide a strong rationale for the clinical investigation of SOS1 degraders in combination with a variety of other anti-cancer drugs. aacrjournals.orgresearchgate.net

| SOS1 Degrader | Combination Partner | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| BTX-B01 | KRAS G12C Inhibitor | KRAS G12C Mutant Cancers | Greater tumor growth inhibition | biotheryx.com |

| BTX-B01 | MEK Inhibitor | KRAS G12C Mutant Cancers | Greater tumor growth inhibition | biotheryx.com |

| BTX-6654 | Sotorasib (KRAS G12C Inhibitor) | KRAS G12C Mutant Cancers | Enhanced tumor growth inhibition | aacrjournals.org |

| BTX-6654 | Trametinib (MEK Inhibitor) | KRAS G12C Mutant Cancers | Enhanced tumor growth inhibition | aacrjournals.org |

| SIAIS562055 | Imatinib (BCR-ABL Inhibitor) | Chronic Myeloid Leukemia (CML) | Synergistic inhibition of cell proliferation | aacrjournals.org |

| UBX-204 | Various Inhibitors | NSCLC and Pancreatic Cancer | Synergistic effects | aacrjournals.orgresearchgate.net |

Development of Advanced Preclinical Delivery Systems and Formulations

A significant challenge in the development of PROTACs is their often-unfavorable physicochemical properties, which can lead to poor solubility, low cell permeability, and limited bioavailability. nih.govmdpi.comslideshare.net These "beyond Rule of 5" characteristics can impede their clinical translation. nih.gov

To address these challenges, various advanced delivery systems are being explored. mdpi.comnih.gov These include nanoparticle-based carriers such as liposomes, polymeric micelles, and emulsions. mdpi.comfrontiersin.org These delivery systems can encapsulate PROTACs, thereby improving their solubility and protecting them from premature degradation. mdpi.com They can also be designed to enhance tumor accumulation through passive targeting (the enhanced permeability and retention effect) or active targeting, by decorating the nanoparticle surface with ligands that bind to cancer-specific receptors. nih.gov

For example, liposomal formulations have been successfully used to deliver other PROTACs, leading to prolonged circulation and higher tumor accumulation. mdpi.com Similarly, polymeric nanoparticle systems have been shown to enhance the delivery and therapeutic performance of PROTACs in preclinical models of pancreatic cancer. mdpi.com

The development of such advanced formulations for SOS1 degraders will be a critical step in overcoming their potential pharmacokinetic limitations and maximizing their therapeutic potential in the clinic. nih.govslideshare.net

Q & A

Q. What is the molecular mechanism by which PROTAC SOS1 degrader-1 induces SOS1 degradation?

this compound operates via a ternary complex formation: it binds SOS1 (a guanine nucleotide exchange factor critical for KRAS activation) and recruits an E3 ubiquitin ligase (e.g., VHL or CRBN), leading to SOS1 ubiquitination and subsequent proteasomal degradation. This mechanism disrupts the KRAS-RAF-MEK-ERK signaling cascade, inhibiting cancer cell proliferation . Key validation steps include microscale thermophoresis (MST) assays for binding affinity and Western blotting to confirm SOS1 degradation .

Q. What design principles are critical for developing effective SOS1-targeting PROTACs?

Effective PROTACs require:

- SOS1-binding ligands : BI3406 and BAY293 are commonly used inhibitors with proven binding affinity .

- Linker optimization : Flexible or rigid linkers (e.g., PEG-based) influence ternary complex stability and degradation efficiency. For example, compound 9d (VHL-based PROTAC) uses a 12-atom linker for optimal activity .

- E3 ligase compatibility : CRBN or VHL ligands are preferred due to their tissue-specific expression in cancers .

Q. Which in vitro assays are essential for validating SOS1 degradation and downstream effects?

- Binding assays : MST or surface plasmon resonance (SPR) to confirm SOS1-PROTAC interaction .

- Degradation assays : Western blotting or immunofluorescence to measure SOS1 protein levels post-treatment .

- Functional assays : Phospho-ERK/MEK analysis to assess KRAS pathway inhibition and CellTiter-Glo for antiproliferative effects in KRAS-mutant cell lines (e.g., NCI-H358) .

Advanced Research Questions

Q. How can SOS1 degraders overcome resistance to KRASG12C inhibitors like AMG510?

Combining SOS1 degraders (e.g., compound 23) with KRASG12C inhibitors blocks feedback reactivation of the RAS-MAPK pathway. For example, SOS1 degradation prolongs ERK suppression, synergizing with AMG510 to reduce tumor growth in xenograft models (e.g., 80% tumor regression in NCI-H358 models) . Experimental validation includes phospho-ERK time-course assays and combinatorial dose-response matrices .

Q. What in vivo models are suitable for evaluating this compound efficacy?

- Subcutaneous xenografts : KRAS-mutant lung (NCI-H358) or pancreatic (MIA PaCa-2) cancer models. Endpoints include tumor volume measurement and SOS1/phospho-ERK immunohistochemistry .

- Orthotopic models : For metastasis studies, use luciferase-tagged cell lines to monitor dissemination .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS, ensuring adequate blood-brain barrier penetration if applicable .

Q. How do researchers address contradictory data in PROTAC SOS1 degradation efficiency across cell lines?

Contradictions may arise from:

- E3 ligase expression variability : CRBN/VHL levels influence degradation capacity. Validate via qPCR or flow cytometry .

- Linker-dependent effects : Test PROTACs with varying linker lengths (e.g., 8–16 atoms) to optimize ternary complex formation .

- Off-target degradation : Use proteome-wide mass spectrometry (e.g., TMT labeling) to identify non-SOS1 targets .

Q. What methodological challenges arise in ensuring PROTAC specificity for SOS1 over homologous proteins?

- Cross-reactivity screening : Test PROTACs against SOS2 or other RAS pathway proteins using thermal shift assays .

- CRISPR validation : Knock out SOS1 to confirm on-target effects (e.g., rescue experiments with SOS1 overexpression) .

- Ternary complex stabilization : Use hydrogen-deuterium exchange (HDX) MS to map PROTAC-SOS1-E3 ligase interactions .

Q. What synergistic therapeutic strategies enhance the efficacy of SOS1 degraders?

- KRAS inhibitor combinations : Co-treatment with MRTX849 (KRASG12C inhibitor) reduces pathway reactivation in colorectal cancer models .

- BCR-ABL inhibitor combinations : In CML, SOS1 degradation synergizes with nilotinib to overcome tyrosine kinase inhibitor resistance .

- Dosing schedules : Sequential administration (PROTAC first, followed by inhibitors) may maximize pathway suppression .

Q. How are biomarkers identified for this compound response or resistance?

- Proteomic profiling : Identify SOS1 degradation-dependent biomarkers (e.g., phosphorylated NDRG1) via phospho-antibody arrays .

- Transcriptomic analysis : RNA-seq of resistant clones reveals upregulated E3 ligases or efflux pumps (e.g., ABCB1) .

- Patient-derived organoids : Validate biomarkers (e.g., SOS1 mRNA levels) in KRAS-mutant PDAC organoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.